molecular formula C23H17ClN2O2 B3893013 (E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B3893013
M. Wt: 388.8 g/mol
InChI Key: WRAOWAZDUGEHHP-XYOKQWHBSA-N
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Description

(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole ring, a phenyl group, and a chloro-substituted phenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the chloro-substituted benzoxazole derivative with a phenylprop-2-enamide moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the double bond or other reducible functional groups.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The chloro and phenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[2-chloro-5-(1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide: Lacks the methyl group on the benzoxazole ring.

    (E)-N-[2-chloro-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylprop-2-enamide: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

The presence of the methyl group on the benzoxazole ring and the specific substitution pattern make (E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide unique. These structural features may influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-7-11-19-21(13-15)28-23(26-19)17-9-10-18(24)20(14-17)25-22(27)12-8-16-5-3-2-4-6-16/h2-14H,1H3,(H,25,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOWAZDUGEHHP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
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(E)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
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